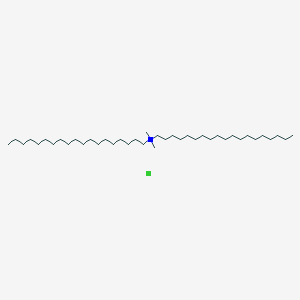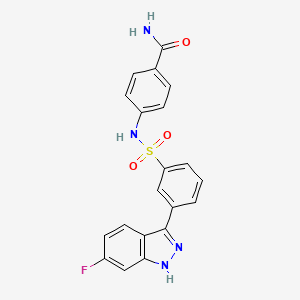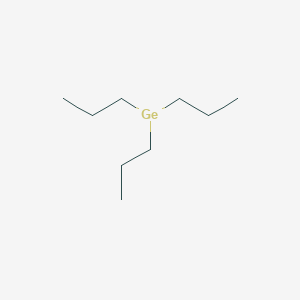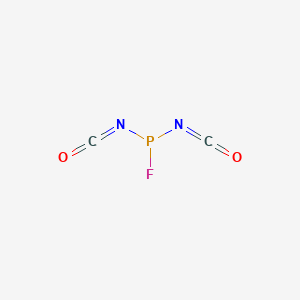
Phosphorodiisocyanatidous fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodiisocyanatidous fluoride is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound consists of a phosphorus atom bonded to two isocyanate groups and one fluoride atom. Its structure and reactivity make it a valuable subject of study in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorodiisocyanatidous fluoride can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with silver fluoride in the presence of isocyanate precursors. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodiisocyanatidous fluoride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphorus oxides.
Reduction: Reduction reactions can yield phosphorus-containing compounds with lower oxidation states.
Substitution: The fluoride atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions may involve reagents like chlorine or bromine in the presence of catalysts.
Major Products Formed
Oxidation: Phosphorus pentoxide and other oxides.
Reduction: Phosphorus trihydride and related compounds.
Substitution: Various halogenated phosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Phosphorodiisocyanatidous fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which phosphorodiisocyanatidous fluoride exerts its effects involves its ability to interact with various molecular targets. The isocyanate groups can react with nucleophiles, such as amines and alcohols, forming stable covalent bonds. This reactivity is exploited in both chemical synthesis and biological studies to modify target molecules and investigate their functions.
Vergleich Mit ähnlichen Verbindungen
Phosphorodiisocyanatidous fluoride can be compared with other similar compounds, such as:
Phosphorodichloridous fluoride: Similar in structure but with chlorine atoms instead of isocyanate groups.
Phosphorodiisocyanatidous chloride: Contains chloride instead of fluoride, affecting its reactivity and applications.
Uniqueness
The presence of both isocyanate groups and a fluoride atom in this compound gives it unique reactivity and versatility compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. Continued study and development of this compound will likely lead to new and innovative applications in the future.
Eigenschaften
CAS-Nummer |
459-77-8 |
|---|---|
Molekularformel |
C2FN2O2P |
Molekulargewicht |
134.01 g/mol |
IUPAC-Name |
fluoro(diisocyanato)phosphane |
InChI |
InChI=1S/C2FN2O2P/c3-8(4-1-6)5-2-7 |
InChI-Schlüssel |
KQPDZRGXANZCNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NP(N=C=O)F)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1R)-5-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]-7-methyl-2,3-dihydro-1H-inden-1-yl]-2-propan-2-ylphenol](/img/structure/B14746069.png)

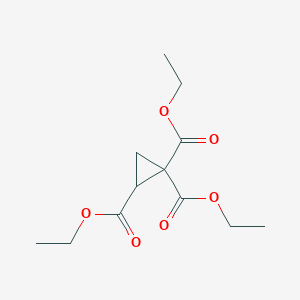
![Benzo[a]phenanthro[9,10-c]naphthacene](/img/structure/B14746077.png)
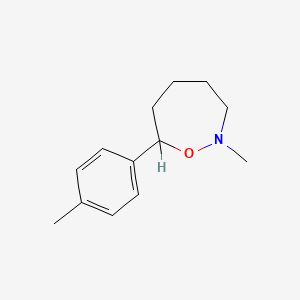
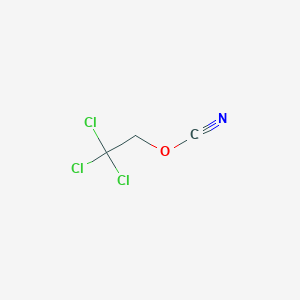
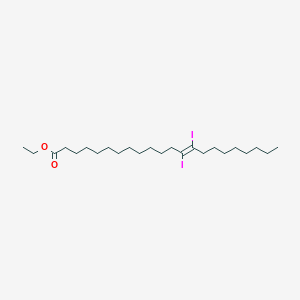
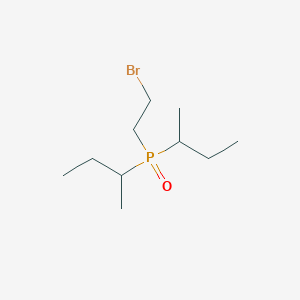
![4-[1-(2-Piperazinyl)butyl]benzoic acid](/img/structure/B14746096.png)
![1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one](/img/structure/B14746122.png)
![(E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14746144.png)
